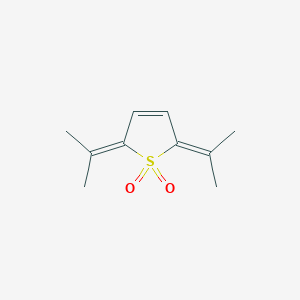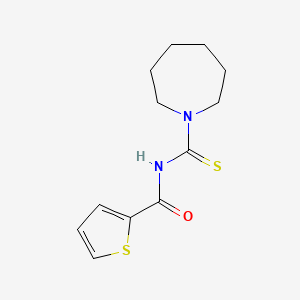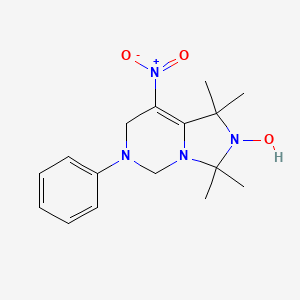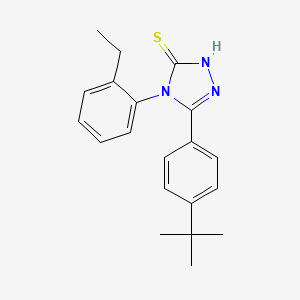
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, also known as PTZ-343, is a compound that has been studied for its potential therapeutic applications in various scientific research fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine by activating the M1 muscarinic receptor. In oncology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In immunology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to modulate the activity of immune cells by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to enhance cognitive function and memory formation in animal models. In oncology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to modulate the activity of immune cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for specific targets. However, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, including:
1. Investigating the potential therapeutic applications of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide in other scientific research fields, such as cardiovascular disease and diabetes.
2. Developing new synthesis methods for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide that improve its solubility and reduce its toxicity.
3. Studying the pharmacokinetics and pharmacodynamics of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide in animal models and humans.
4. Identifying new targets for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide and studying their biological functions.
5. Developing new derivatives of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide with improved potency and selectivity for specific targets.
Synthesis Methods
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with cyclobutanecarboxylic acid chloride. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory processes. In oncology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. In immunology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages.
properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-4-8-12-13-10(15-8)11-9(14)7-5-3-6-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDXLOMDBGMLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)



![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)